molecular formula C5H7BrN2O2S B2708708 4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide CAS No. 54696-87-6

4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Cat. No. B2708708
CAS RN: 54696-87-6
M. Wt: 239.09
InChI Key: PKBNGDPWSBDWDH-UHFFFAOYSA-N
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Description

  • Safety Information : It is classified as a Warning substance. Hazard statements include H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .

Scientific Research Applications

Catalytic Applications in Synthesis

N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been utilized as a highly efficient catalyst for synthesizing various organic compounds. It has facilitated the synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes in neutral media, demonstrating its utility in enhancing reaction efficiency and product yield without the need for acidic or basic conditions (Khazaei, Abbasi, & Moosavi‐Zare, 2016). Similarly, this catalyst has been employed in the tandem cyclocondensation-Knoevenagel–Michael reaction, offering advantages such as non-toxicity, high yields, and clean workup processes (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Ring Contraction and Novel Synthetic Pathways

Research on ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to access 4H-benzo[b][1,4]thiazine 1,1-dioxides under mild conditions has opened new avenues for synthesizing pharmacologically relevant derivatives. This method leverages carbon-sulfur bond formation, utilizing readily available building blocks, and showcases the application in producing compounds with biological and medicinal significance (Fülöpová et al., 2015).

Pharmacological Activity Exploration

Some derivatives of thiadiazine dioxides have been explored for their pharmacological activities. Specifically, compounds with a bromine atom at the 6-position of the dihydrobenzopyran ring showed myorelaxant activity on rat uterus without significant inhibitory effects on insulin secretion and vascular myogenic activity. This selectivity suggests potential therapeutic applications for uterine smooth muscle disorders (Khelili et al., 2012).

properties

IUPAC Name

4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2S/c1-3-5(6)4(2)8-11(9,10)7-3/h7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBNGDPWSBDWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS(=O)(=O)N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

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